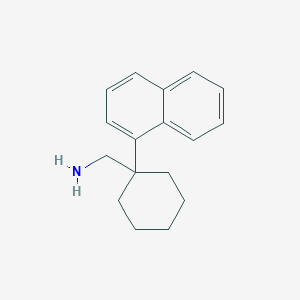![molecular formula C9H10N4O3S3 B256296 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B256296.png)
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound with a molecular formula of C11H12N4O3S3. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of various enzymes, including aldose reductase, acetylcholinesterase, and xanthine oxidase. These enzymes are involved in various physiological processes, and their inhibition may lead to the pharmacological activities observed for this compound.
Biochemical and Physiological Effects:
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been reported to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Moreover, this compound has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several advantages for lab experiments. This compound is easy to synthesize and purify, and it exhibits high purity and high yield. Moreover, this compound has been extensively studied for its pharmacological activities, and its mechanism of action is well understood. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is the development of analogs with improved pharmacological activities and reduced toxicity. Moreover, the potential applications of this compound in various fields, including medicinal chemistry, drug discovery, and biochemistry, should be further explored. Additionally, the mechanism of action of this compound should be further elucidated to better understand its pharmacological activities. Finally, the potential applications of this compound in the treatment of various diseases, including cancer and inflammation, should be further investigated.
Méthodes De Synthèse
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2,4-thiazolidinedione with 5-(ethylthio)-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride and glacial acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. This synthesis method has been reported to yield high purity and high yield of the desired product.
Applications De Recherche Scientifique
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer activities. Moreover, this compound has been shown to inhibit the activity of various enzymes, including aldose reductase, acetylcholinesterase, and xanthine oxidase.
Propriétés
Nom du produit |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
|---|---|
Formule moléculaire |
C9H10N4O3S3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O3S3/c1-2-17-9-13-12-7(19-9)10-5(14)3-4-6(15)11-8(16)18-4/h4H,2-3H2,1H3,(H,10,12,14)(H,11,15,16) |
Clé InChI |
OAUWHFWBAJBFAT-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)CC2C(=O)NC(=O)S2 |
SMILES canonique |
CCSC1=NN=C(S1)NC(=O)CC2C(=O)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)

![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)
![N-[2-(diethylamino)-2-(4-methoxyphenyl)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B256251.png)